molecular formula C16H22N2O4 B5807893 ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate

ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate

Cat. No. B5807893
M. Wt: 306.36 g/mol
InChI Key: OZPZFOMKSSJRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MDMA is a synthetic compound that belongs to the phenethylamine and amphetamine classes of drugs. It is commonly referred to as ecstasy or molly and is often used recreationally at parties and music festivals. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.

Mechanism of Action

Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Serotonin is responsible for regulating mood, appetite, and sleep, while dopamine is associated with pleasure and reward. Norepinephrine is involved in the body's stress response. By increasing the levels of these neurotransmitters, ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate produces feelings of euphoria, empathy, and emotional openness.
Biochemical and Physiological Effects
ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in the body's stress response and social bonding, respectively. ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate can also cause dehydration, electrolyte imbalances, and liver and kidney damage if used in high doses or over a prolonged period of time.

Advantages and Limitations for Lab Experiments

Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate has several advantages and limitations for use in lab experiments. Its ability to increase empathy and emotional openness makes it a useful tool for studying social behavior and interpersonal relationships. However, its effects on the body can make it difficult to use in certain types of experiments, such as those involving physiological measurements. Additionally, the potential for abuse and the legal restrictions on its use make it a challenging substance to work with.

Future Directions

There are several potential future directions for research on ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate. One area of interest is its potential use in treating other mental health conditions, such as addiction and eating disorders. Another area of interest is the development of safer and more effective methods for administering ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate-assisted therapy. Additionally, there is a need for further research on the long-term effects of ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate use and its potential for abuse.

Synthesis Methods

Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and acetylation. The final product is a white crystalline powder that is commonly sold in pill form.

Scientific Research Applications

Ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate has been the subject of scientific research due to its potential therapeutic effects. Studies have shown that ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate can be effective in treating conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate-assisted therapy involves administering a controlled dose of the drug in a therapeutic setting, with the goal of facilitating emotional openness and empathy.

properties

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-20-16(19)11-18-7-5-17(6-8-18)10-13-3-4-14-15(9-13)22-12-21-14/h3-4,9H,2,5-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZFOMKSSJRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetate

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